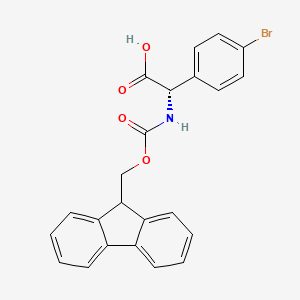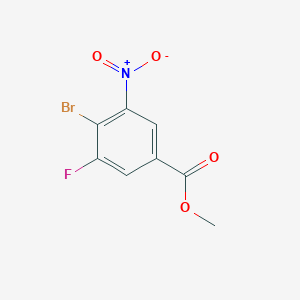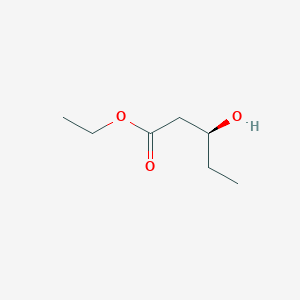
furan-2,5-dione; 1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione, also known as maleic anhydride, and 1H-indene are two distinct compounds with significant roles in various chemical processes. Furan-2,5-dione is a versatile chemical used in the production of resins, coatings, and agricultural chemicals. 1H-indene is a bicyclic hydrocarbon with applications in the synthesis of pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The most common industrial method involves the catalytic oxidation of n-butane in the presence of vanadium-phosphorus oxide catalysts at high temperatures (400-450°C) and pressures (1-2 atm) .
1H-indene is typically synthesized via the dehydrogenation of indan. This process involves heating indan in the presence of a dehydrogenation catalyst such as palladium on carbon at temperatures around 300-400°C .
Industrial Production Methods
The industrial production of furan-2,5-dione primarily relies on the oxidation of n-butane due to its cost-effectiveness and efficiency. This method produces high yields of furan-2,5-dione with minimal by-products .
1H-indene is produced industrially through the catalytic dehydrogenation of indan. This method is preferred due to its simplicity and the availability of indan as a starting material .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form maleic acid.
Diels-Alder Reaction: Reacts with dienes to form cyclohexene derivatives.
Polymerization: Forms polymers when reacted with compounds containing hydroxyl or amine groups.
1H-indene undergoes reactions such as:
Hydrogenation: Converts to indan in the presence of hydrogen and a catalyst.
Electrophilic Substitution: Reacts with electrophiles to form substituted indenes.
Oxidation: Forms indanone when oxidized.
Common Reagents and Conditions
Furan-2,5-dione: Common reagents include water (for hydrolysis), dienes (for Diels-Alder reactions), and alcohols or amines (for polymerization).
1H-indene: Common reagents include hydrogen (for hydrogenation), electrophiles (for substitution), and oxidizing agents (for oxidation).
Major Products Formed
Scientific Research Applications
Furan-2,5-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a cross-linking agent in biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, coatings, and agricultural chemicals.
1H-indene is also widely used in research:
Chemistry: Employed in the synthesis of complex organic molecules and materials.
Biology: Explored for its potential as a bioactive compound.
Medicine: Used as a precursor in the synthesis of various pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Furan-2,5-dione
Furan-2,5-dione exerts its effects through its highly reactive anhydride group. This group readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The reactivity of the anhydride group is due to the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly electrophilic .
1H-indene
1H-indene’s mechanism of action involves its aromatic ring system, which can participate in electrophilic substitution reactions. The presence of the double bond in the indene structure also allows for reactions such as hydrogenation and oxidation. These reactions are facilitated by the electron-rich nature of the aromatic ring and the double bond .
Comparison with Similar Compounds
Furan-2,5-dione
Similar compounds include maleic acid and fumaric acid. Furan-2,5-dione is unique due to its anhydride form, which makes it more reactive than its acid counterparts. This reactivity allows for a wider range of chemical reactions and applications .
1H-indene
Similar compounds include indan and indene derivatives. 1H-indene is unique due to its bicyclic structure, which provides additional stability and reactivity compared to monocyclic compounds. This makes 1H-indene a valuable intermediate in organic synthesis .
Conclusion
Furan-2,5-dione and 1H-indene are versatile compounds with significant roles in various chemical processes Their unique structures and reactivity make them valuable in scientific research and industrial applications
Properties
CAS No. |
28476-72-4 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
furan-2,5-dione;1H-indene |
InChI |
InChI=1S/C9H8.C4H2O3/c1-2-5-9-7-3-6-8(9)4-1;5-3-1-2-4(6)7-3/h1-6H,7H2;1-2H |
InChI Key |
ILXSCDUHHGVMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C21.C1=CC(=O)OC1=O |
Related CAS |
28476-72-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)
![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)


![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)






![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
